Ecliptasaponin A
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Overview
Description
Ecliptasaponin A is a complex organic compound known for its significant biological activities. This compound is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants. The presence of the beta-D-glucopyranosyloxy group enhances its solubility and bioavailability, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ecliptasaponin A typically involves multiple steps, starting from oleanolic acid. The key steps include:
Hydroxylation: The hydroxyl group at the 16-alpha position is introduced via selective hydroxylation reactions, using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is advantageous due to its cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ecliptasaponin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, Ecliptasaponin A is used as a precursor for synthesizing various bioactive molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an anti-inflammatory and antioxidant agent. Its ability to modulate various biological pathways makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential in treating diseases such as cancer, diabetes, and cardiovascular disorders. Its bioavailability and efficacy in targeting specific molecular pathways are of particular interest.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and nutraceuticals. Its antioxidant properties make it a valuable ingredient in skincare products.
Mechanism of Action
The mechanism of action of Ecliptasaponin A involves its interaction with various molecular targets, including enzymes and receptors. It modulates signaling pathways such as the NF-kB pathway, leading to anti-inflammatory effects. Additionally, it acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound, known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: A similar triterpenoid with comparable biological activities.
Betulinic Acid: Another triterpenoid with anticancer and antiviral properties.
Uniqueness
Ecliptasaponin A is unique due to the presence of the beta-D-glucopyranosyloxy group, which enhances its solubility and bioavailability. This modification allows for better absorption and efficacy in biological systems compared to its analogs.
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21-,22?,23-,24-,25+,26-,27+,28-,29+,33+,34-,35-,36-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDPEADEZMZKNM-SMJDYCQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78285-90-2 |
Source
|
Record name | (3beta,16alpha)-3-(beta-D-Glucopyranosyloxy)-16-hydroxyolean-12-en-28-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078285902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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